2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-3-methylbutanoic acid
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Overview
Description
This compound, with the IUPAC name 2-(2-{[3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)-2-methyl-4-oxo-4H-chromen-7-YL]oxy}acetamido)-3-methylbutanoic acid , belongs to the class of 2H-1,5-benzodioxepins . Its molecular formula is C₉H₁₀O₂ , and its molecular weight is approximately 150.17 g/mol .
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve the condensation of appropriate precursors. While I don’t have specific details on the exact synthetic pathway, it likely includes reactions such as esterification, amidation, and cyclization.
Industrial Production:: Industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions. Researchers and pharmaceutical companies may employ various strategies to achieve high yields and purity.
Chemical Reactions Analysis
Reactions:: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes may lead to the formation of different functional groups.
Reduction: Reduction reactions can modify the compound’s structure.
Substitution: Substituents can be replaced by other groups.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., Cl₂, Br₂) or nucleophiles (e.g., NH₃, ROH).
Major Products:: The specific products formed depend on reaction conditions and substituents present. Detailed studies would be needed to identify major products.
Scientific Research Applications
This compound has diverse applications:
Medicine: It might exhibit pharmacological properties, making it relevant for drug development.
Chemistry: Researchers may study its reactivity and use it as a building block.
Biology: Investigations into its biological effects could reveal potential therapeutic targets.
Industry: It may find use in the synthesis of other compounds.
Mechanism of Action
The exact mechanism remains elusive without specific research data. understanding its interactions with cellular targets and pathways is crucial for therapeutic applications.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, researchers can compare this compound’s structure, reactivity, and properties with related molecules to highlight its uniqueness.
Properties
Molecular Formula |
C26H27NO8 |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(2R)-2-[[2-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxochromen-7-yl]oxyacetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C26H27NO8/c1-14(2)24(26(30)31)27-22(28)13-34-17-6-7-18-20(12-17)35-15(3)23(25(18)29)16-5-8-19-21(11-16)33-10-4-9-32-19/h5-8,11-12,14,24H,4,9-10,13H2,1-3H3,(H,27,28)(H,30,31)/t24-/m1/s1 |
InChI Key |
AJPHCNPBBKICTI-XMMPIXPASA-N |
Isomeric SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)N[C@H](C(C)C)C(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)NC(C(C)C)C(=O)O)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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